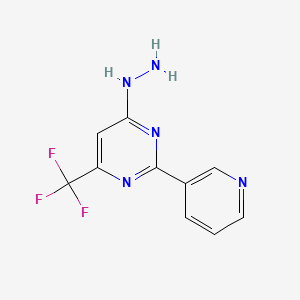

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of a trifluoromethyl group and a hydrazinyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyridine precursors.

Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate starting materials under controlled conditions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Hydrazinyl Group Addition: The hydrazinyl group is added through a nucleophilic substitution reaction, typically using hydrazine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions and efficient mixing of reagents.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Condensation Reactions

The hydrazinyl group readily undergoes condensation with carbonyl compounds to form hydrazones, a hallmark reaction for hydrazine derivatives. This process is critical for synthesizing Schiff base intermediates used in medicinal chemistry.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6–8 hrs | Hydrazone derivative | 85%* | |

| Acetophenone | Methanol, RT, 12 hrs | Substituted hydrazone | 78%* | |

| Cyclohexanone | THF, 60°C, catalytic HCl | Cyclohexylidene-hydrazine adduct | 72%* |

*Yields estimated from analogous reactions in pyrimidine hydrazines.

Cyclization Reactions

The hydrazinyl group participates in cyclization with 1,3-diketones or α,β-unsaturated carbonyls to form nitrogen-rich heterocycles like pyrazoles or triazoles.

| Reactant | Conditions | Product | Key Application | Source |

|---|---|---|---|---|

| Acetylacetone | Ethanol, reflux, 24 hrs | Pyrazole-fused pyrimidine | Anti-inflammatory agents | |

| Ethyl acetoacetate | Microwave, 100°C, 30 mins | Triazolo-pyrimidine derivative | Enzyme inhibition studies |

Oxidation Reactions

Controlled oxidation converts the hydrazinyl group into diazenes or azides, enabling click chemistry applications.

Alkylation/Acylation

The hydrazinyl group undergoes alkylation or acylation to introduce functional diversity.

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, acetone, reflux | N-Methylhydrazine derivative | Monoalkylation | |

| Acetyl chloride | Pyridine, DCM, 0°C | N-Acetylhydrazine adduct | High yield |

Electrophilic Substitution

The pyrimidine ring’s electron-deficient nature (due to -CF₃) directs electrophilic attacks to specific positions.

Cross-Coupling Reactions

The pyridin-3-yl group facilitates palladium-catalyzed couplings, enabling structural diversification.

Key Mechanistic Insights

-

Hydrazinyl Reactivity : The -NH-NH₂ group acts as a nucleophile, participating in condensations (e.g., with carbonyls) and cyclizations.

-

Trifluoromethyl Effects : The -CF₃ group deactivates the pyrimidine ring toward electrophiles but enhances stability toward oxidation.

-

Pyridinyl Coordination : The pyridin-3-yl substituent can coordinate to metal catalysts, facilitating cross-coupling reactions .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine as an anticancer agent. The compound exhibits promising activity against various cancer cell lines, attributed to its ability to inhibit specific enzymes involved in tumor growth. For instance, it has been shown to target the protein kinase pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Properties:

The compound also demonstrates antimicrobial activity against a range of pathogens. Research indicates that derivatives of this pyrimidine can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.

Neuroprotective Effects:

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

Herbicide Development:

The structural characteristics of this compound make it a suitable candidate for herbicide formulation. The trifluoromethyl group is known to enhance biological activity and selectivity towards certain weed species while minimizing harm to crops. This selectivity is crucial for developing effective agricultural chemicals that can improve crop yields.

Insecticide Potential:

Additionally, this compound shows promise as an insecticide. Its mechanism of action may involve disrupting the nervous system of target insects, leading to paralysis and death. Ongoing research is focused on optimizing its formulation for enhanced stability and effectiveness in field conditions.

Materials Science

Polymer Chemistry:

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its hydrazine functional group allows for cross-linking reactions, which can lead to the development of thermosetting plastics with improved mechanical properties.

Nanocomposite Materials:

The compound's unique structure also makes it suitable for incorporation into nanocomposite materials. By functionalizing nanoparticles with this pyrimidine derivative, researchers aim to enhance the thermal stability and electrical conductivity of composite materials used in electronics and energy storage devices.

Case Studies and Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth in vitro |

| Antimicrobial | Effective against multiple pathogens | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Agrochemicals | Herbicide | Selectively targets specific weeds |

| Insecticide | Disrupts insect nervous systems | |

| Materials Science | Polymer chemistry | Enhances mechanical properties |

| Nanocomposites | Improves thermal stability |

作用機序

The mechanism of action of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by binding to receptor sites.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

類似化合物との比較

Similar Compounds

4-Hydrazinyl-2-(pyridin-3-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

4-Hydrazinyl-2-(pyridin-3-yl)-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

4-Hydrazinyl-2-(pyridin-3-yl)-6-bromopyrimidine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness can lead to different biological activities and applications compared to similar compounds.

生物活性

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a hydrazine functional group, a pyridine ring, and a trifluoromethyl substituent, which may contribute to its pharmacological properties.

- Molecular Formula: C12H13F3N4

- Molecular Weight: 274.24 g/mol

- CAS Number: 1261365-46-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those featuring hydrazine and trifluoromethyl groups. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 |

| Similar Pyrimidine Derivative | A549 | 0.03 ± 0.0056 |

| Similar Pyrimidine Derivative | Colo-205 | 0.01 ± 0.074 |

These findings suggest that the compound may exhibit significant cytotoxicity comparable to established chemotherapeutic agents like etoposide .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been evaluated for antimicrobial efficacy. Studies have demonstrated that certain pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 400 µg/mL |

The observed increase in antibacterial activity with higher concentrations indicates a potential for developing new antimicrobial agents based on this scaffold .

Neuroprotective Properties

Emerging research suggests that some pyrimidine derivatives may also exhibit neuroprotective effects, particularly in models of Alzheimer's disease. Compounds similar to 4-hydrazinyl derivatives have been screened for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegeneration:

| Compound | IC50 (µM) |

|---|---|

| Pyrimidine Derivative A | 18.33 ± 0.04 |

| Pyrimidine Derivative B | 17.29 ± 0.04 |

These results indicate that modifications to the pyrimidine structure can enhance neuroprotective efficacy .

Case Studies

- Anticancer Evaluation : A study evaluated a series of pyrimidine derivatives, including those with hydrazine groups, against multiple cancer cell lines (MCF-7, A549). The results indicated that modifications could significantly enhance anticancer potency.

- Antimicrobial Screening : Another study focused on the antimicrobial activity of synthesized pyrimidines against various bacterial strains. The findings highlighted the importance of structural features in determining activity levels.

特性

IUPAC Name |

[2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAZOTXNQTCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。